molecular formula C14H20N2O4S B6143411 N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide CAS No. 325721-33-3

N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide

カタログ番号: B6143411
CAS番号: 325721-33-3
分子量: 312.39 g/mol
InChIキー: GKNAWIIJTLOHNT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide (CAS 325721-33-3) is a small molecule compound with the molecular formula C14H20N2O4S and a molecular weight of 312.38 g/mol. This benzamide derivative is a significant compound within the class of sulfobenzoic acid-based sirtuin inhibitors and is supplied for research use only. It is strictly not intended for diagnostic or therapeutic applications. This compound is of high interest in neuroscience and medicinal chemistry research, primarily for its role as an inhibitor of Sirtuin-2 (SIRT2) deacetylase. SIRT2 is a NAD+-dependent protein deacetylase that is abundantly expressed in the central nervous system. Research has shown that pharmacological inhibition of SIRT2 can be protective in models of neurodegenerative diseases. Specifically, SIRT2 inhibitors like this scaffold have been demonstrated to decrease polyglutamine aggregation, a hallmark of Huntington's disease pathology, and have shown efficacy in improving motor function and reducing brain atrophy in genetic mouse models. The mechanism of action involves inhibiting the deacetylase activity of SIRT2, which leads to an increase in the acetylation of its substrates, such as α-tubulin at lysine 40. This compound contributes to the structural exploration and optimization of potent, selective SIRT2 inhibitors with improved pharmacological properties, aiding in the development of potential preclinical candidates for neurodegenerative conditions.

特性

IUPAC Name

N-(2-hydroxyethyl)-3-piperidin-1-ylsulfonylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c17-10-7-15-14(18)12-5-4-6-13(11-12)21(19,20)16-8-2-1-3-9-16/h4-6,11,17H,1-3,7-10H2,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKNAWIIJTLOHNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C(=O)NCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

pharmacokinetic profiling of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetic Profiling of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide: A Technical Guide to In Vitro ADME Characterization

Executive Summary

The successful clinical translation of sulfonamide-benzamide derivatives hinges on a rigorous understanding of their Absorption, Distribution, Metabolism, and Excretion (ADME) profiles. N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide (MW: 312.38 g/mol ) presents a unique pharmacokinetic challenge due to its hybrid structure: a lipophilic piperidine ring coupled with a polar hydroxyethyl linker and a sulfonamide core. This whitepaper provides an authoritative, step-by-step guide to the in vitro pharmacokinetic profiling of this compound, detailing the methodologies, the mechanistic causality behind assay design, and the regulatory frameworks governing its development.

Physicochemical Foundations & Predictive ADME

Before initiating cell-based or microsomal assays, establishing a baseline of physicochemical properties is critical. The structural moieties of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide dictate its solubility, membrane permeability, and binding affinity to plasma proteins.

Table 1: Representative Physicochemical & Baseline PK Parameters

ParameterRepresentative ValueAnalytical Method / Rationale
Molecular Weight (MW) 312.38 g/mol LC-MS confirmation. Optimal for oral bioavailability (Lipinski's Rule of 5).
LogP (Octanol/Water) 1.8 - 2.2Shake-flask / HPLC. Balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area 83.5 ŲIn silico prediction. Favorable for intestinal absorption; limits blood-brain barrier penetration.
Aqueous Solubility (pH 7.4) ~50 - 100 µg/mLKinetic solubility assay. The hydroxyethyl group enhances solvation compared to unsubstituted analogs.
Plasma Protein Binding (PPB) 75 - 85%Equilibrium dialysis. Determines the free fraction ( fu​ ) available for target engagement and clearance.

Intestinal Permeability: The Caco-2 Monolayer Protocol

To predict the oral bioavailability of the compound, we utilize the Caco-2 human colon carcinoma cell line. When cultured appropriately, these cells differentiate to form a polarized monolayer that morphologically and functionally mimics the enterocytes of the small intestine.

Causality & Experimental Design

We utilize a bidirectional transport assay (Apical-to-Basolateral and Basolateral-to-Apical) to calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio (ER). A pH gradient (Apical pH 6.0 / Basolateral pH 7.4) is employed to mimic the acidic microenvironment of the intestinal lumen against the neutral systemic circulation. To ensure a self-validating system, Lucifer Yellow is co-incubated as a paracellular marker. If the Papp​ of Lucifer Yellow exceeds 1.0×10−6 cm/s, the monolayer integrity is compromised, and the data point must be discarded. This ensures that the measured transport of the benzamide derivative is strictly transcellular.

Step-by-Step Methodology
  • Cell Seeding: Seed Caco-2 cells at a density of 1×105 cells/cm² onto 1 µm polycarbonate Transwell® inserts[1].

  • Differentiation: Culture the cells for 21 days in DMEM supplemented with 10% FBS and 1% Non-Essential Amino Acids (NEAA). Replace media every 2-3 days.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER) using a voltohmmeter. Only monolayers exhibiting a TEER > 500 Ω·cm² are deemed acceptable for the assay[1].

  • Dosing:

    • A→B Transport: Add 10 µM of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide in MES buffer (pH 6.0) to the apical chamber. Add blank HEPES buffer (pH 7.4) to the basolateral chamber.

    • B→A Transport: Reverse the buffer/drug orientation to assess potential P-glycoprotein (P-gp) mediated efflux.

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker (60 rpm). Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh buffer.

  • Quantification: Analyze samples via LC-MS/MS to calculate Papp​ .

Cytochrome P450-Mediated Metabolism & DDI Risk

Sulfonamides and piperidine rings are frequent substrates for hepatic oxidation. Evaluating the metabolic stability and Drug-Drug Interaction (DDI) potential of this compound is mandated by regulatory guidelines before advancing to clinical trials[2].

Causality & Experimental Design

We utilize Human Liver Microsomes (HLM) to assess Phase I metabolic stability. The addition of an NADPH-regenerating system is non-negotiable, as Cytochrome P450 (CYP) enzymes require this electron donor for oxidative biotransformation. Omitting NADPH in a parallel control sample serves to differentiate true CYP-mediated metabolism from background chemical instability in the buffer.

Step-by-Step Methodology
  • Microsome Preparation: Dilute pooled HLMs to a final protein concentration of 1 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Pre-Incubation: Add 1 µM of the benzamide test compound to the HLM suspension and pre-incubate for 5 minutes at 37°C.

  • Reaction Initiation: Initiate the assay by adding a 1 mM NADPH-regenerating system.

  • Quenching: At intervals of 0, 15, 30, 45, and 60 minutes, extract a 50 µL aliquot and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable-isotope internal standard.

  • Analysis: Centrifuge at 15,000 x g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS.

  • Data Output: Calculate the in vitro intrinsic clearance ( CLint​ ) based on the half-life ( t1/2​ ) of parent compound depletion.

Hepatic Clearance & Impairment Considerations

If the HLM assays reveal that N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide is highly cleared by the liver, specialized clinical considerations must be mapped out early in development.

According to the FDA guidelines on pharmacokinetics in special populations, if in vitro and early in vivo data indicate that hepatic metabolism and excretion account for more than 20% of the absorbed drug's elimination, dedicated clinical PK studies in patients with impaired hepatic function are required[3]. Because liver cirrhosis can alter the expression of CYP450 enzymes, alter plasma protein binding (due to hypoalbuminemia), and create portal-systemic shunting, the systemic exposure of a hepatically cleared sulfonamide could increase dramatically, necessitating strict dosage adjustments[4].

Visual Workflow Summary

The logical progression of the in vitro pharmacokinetic profiling described above is mapped out in the following schematic.

PK_Workflow cluster_0 Phase 1: Absorption & Distribution cluster_1 Phase 2: Metabolism & Excretion Start N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide Caco2 Caco-2 Assay (TEER >500 Ω·cm²) Start->Caco2 PPB Equilibrium Dialysis (Fraction Unbound) Caco2->PPB HLM HLM Stability (Intrinsic Clearance) PPB->HLM CYP CYP450 Inhibition (DDI Risk Assessment) HLM->CYP Hepatic Hepatic Impairment Modeling (>20% clearance) CYP->Hepatic

Comprehensive in vitro PK and ADME profiling workflow for benzamide derivatives.

References

  • Comprehensive UPLC-MS/MS Method for Quantifying Four Key Intestinal Permeability Markers in Caco-2 Models Source: MDPI URL
  • Source: U.S. Food and Drug Administration (FDA)
  • Source: National Institutes of Health (NIH)
  • Source: HHS.

Sources

Comprehensive Physicochemical Profiling and Analytical Methodology for N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Drug Discovery Scientists, Medicinal Chemists, and Analytical Chemists Document Type: Technical Whitepaper

Executive Summary

In contemporary fragment-based drug discovery (FBDD) and hit-to-lead optimization, the selection of versatile, well-characterized chemical scaffolds is paramount. N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide is a specialized building block frequently utilized in proteomics research and medicinal chemistry 1. This whitepaper provides an in-depth technical analysis of its physicochemical properties, the mechanistic rationale behind its structural components, and self-validating experimental protocols for its characterization.

By bridging the gap between theoretical scaffold design and empirical analytical validation, this guide empowers researchers to confidently integrate this molecule into complex screening libraries and optimization workflows.

Molecular Identity & Structural Properties

Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The table below summarizes the core quantitative data for N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide.

Physicochemical PropertyValue / Description
Chemical Name N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide
Molecular Formula C₁₄H₂₀N₂O₄S
Molecular Weight 312.38 g/mol
Hydrogen Bond Donors (HBD) 2 (Amide -NH, Hydroxyl -OH)
Hydrogen Bond Acceptors (HBA) 6 (O and N atoms)
Rotatable Bonds 7
Estimated LogP ~1.5 - 2.0
Lipinski Rule of 5 Status Fully Compliant (0 Violations)

Mechanistic Insights: The Sulfonamide-Benzamide Scaffold in Drug Discovery

As a Senior Application Scientist, it is critical to look beyond the 2D structure and understand why specific functional groups drive biological activity. The architecture of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide is highly modular, making it a privileged scaffold in medicinal chemistry.

The Piperidine-1-Sulfonyl Moiety

Sulfonamides are well-established transition-state analogs capable of interacting with a wide array of metalloenzymes and kinases. Recent computational and empirical studies have highlighted the efficacy of sulfonamide derivatives as potent EGFR kinase inhibitors in oncology 2 and urease inhibitors 3. The incorporation of the piperidine ring provides a bulky, lipophilic terminus that effectively occupies deep hydrophobic pockets. This specific steric bulk is crucial for achieving multi-receptor antagonism in the Central Nervous System (CNS), particularly for 5-HT and D2 receptors 4.

The Meta-Substituted Benzamide Core

The spatial orientation of the functional groups is not arbitrary. Research into antibacterial LpxH inhibitors demonstrates that meta-sulfonamidobenzamide analogs exhibit superior enzyme inhibition and wild-type antibacterial activity compared to their ortho counterparts, due to highly specific enzyme-ligand interaction vectors 5. The benzamide core provides a rigid, planar geometry that ensures the hydrogen-bonding vectors of the amide group are optimally aligned.

The N-(2-hydroxyethyl) Tail

The addition of the 2-hydroxyethyl group serves a dual purpose: it acts as a solubilizing appendage that improves the aqueous thermodynamic solubility of the highly lipophilic piperidine-sulfonyl core, and it provides a flexible hydrogen-bond donor/acceptor pair capable of interacting with solvent-exposed residues at the entrance of a target binding site.

Experimental Protocols: Self-Validating Systems

To ensure robust data generation during hit-to-lead optimization, all analytical assays must be designed as self-validating systems. The following protocols detail the methodologies for assessing the physicochemical behavior of this compound, emphasizing the causality behind each procedural step.

Protocol A: Kinetic Solubility Profiling via LC-MS/MS

Causality: Kinetic solubility (starting from a DMSO stock) is prioritized over thermodynamic solubility (starting from powder) because it accurately mimics the conditions under which compounds are introduced into high-throughput in vitro biological assays.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide in 100% LC-MS grade DMSO.

  • Aqueous Dilution: Spike 5 µL of the DMSO stock into 495 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to achieve a target concentration of 100 µM. Crucial Rationale: The final DMSO concentration is restricted to 1.0% (v/v) to prevent co-solvent effects from artificially inflating the apparent solubility.

  • Incubation: Incubate the mixture at 37°C for 24 hours on an orbital shaker at 300 RPM to allow for complete precipitation of insoluble fractions.

  • Separation: Transfer the suspension to a 0.45 µm PTFE filter plate and centrifuge at 3000 × g for 15 minutes. Crucial Rationale: Filtration is preferred over centrifugation alone, as micro-particulates can remain suspended in the supernatant, leading to false-positive solubility readings.

  • Self-Validation (Mass Balance): Concurrently prepare a "Total" sample by spiking 5 µL of the stock into 495 µL of 50/50 Acetonitrile/Water. This guarantees complete solubility and serves as the 100% recovery baseline.

  • Quantification: Analyze both the filtered PBS sample and the Total sample via LC-MS/MS. Calculate kinetic solubility as: (Area of Filtered Sample / Area of Total Sample) × 100 µM.

Protocol B: Shake-Flask Octanol-Water Partition Coefficient (LogP)

Causality: Determining the LogP is essential for predicting membrane permeability. The shake-flask method remains the gold standard, provided phase volumes are strictly controlled.

Step-by-Step Methodology:

  • Phase Pre-saturation: Vigorously stir equal volumes of 1-octanol and LC-MS grade water for 24 hours, then separate the phases. Crucial Rationale: Pre-saturating the phases prevents volume shifts caused by mutual solubility during the actual assay, which would otherwise skew the final concentration calculations.

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of the pre-saturated 1-octanol.

  • Partitioning: Add 1 mL of the pre-saturated water to the octanol solution in a glass vial. Seal and agitate on a mechanical shaker for 24 hours at 25°C.

  • Phase Separation: Centrifuge the vial at 2000 × g for 10 minutes to break any micro-emulsions at the interface.

  • Self-Validation (Dual-Phase Quantification): Carefully extract aliquots from both the octanol and water phases. Quantify the concentration in both phases using UV/Vis spectroscopy or LC-MS/MS. Crucial Rationale: Measuring both phases (rather than measuring one and subtracting from the initial mass) verifies mass balance and flags any compound loss due to precipitation at the interface or adsorption to the glass vial.

  • Calculation: LogP = Log10([Concentration in Octanol] /[Concentration in Water]).

Optimization Workflow Visualization

The following diagram illustrates the logical flow of hit-to-lead optimization when utilizing the piperidine-1-sulfonyl benzamide scaffold.

G Start N-(2-hydroxyethyl)-3- (piperidine-1-sulfonyl)benzamide Mod1 Piperidine Ring Substitution Start->Mod1 Mod2 Benzamide Tail Elongation Start->Mod2 Assay1 LC-MS/MS Kinetic Solubility Mod1->Assay1 Assay2 Shake-Flask LogP Determination Mod1->Assay2 Assay3 Target Binding (e.g., EGFR, LpxH) Mod1->Assay3 Mod2->Assay1 Mod2->Assay2 Mod2->Assay3 Lead Optimized Lead Candidate Assay1->Lead High Sol. Reject Structure-Activity Relationship (SAR) Loop Assay1->Reject Poor Sol. Assay2->Lead Optimal Lipophilicity Assay2->Reject Extreme LogP Assay3->Lead High Affinity Assay3->Reject Low Affinity Reject->Start

Workflow for hit-to-lead optimization of the piperidine-1-sulfonyl benzamide scaffold.

References

  • Santa Cruz Biotechnology (SCBT). N-(2-Hydroxy-ethyl)-3-(piperidine-1-sulfonyl)
  • ACS Omega. Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies.
  • Scientific Research Publishing (SCIRP).
  • PubMed / NIH. Design, synthesis, and in vitro biological evaluation of meta-sulfonamidobenzamide-based antibacterial LpxH inhibitors.
  • PubMed / NIH.

Sources

Methodological & Application

protocol for dissolving N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide in DMSO for cell culture

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and Cell Culture Delivery Protocol for N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide

Executive Summary

N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide (CAS: 325721-33-3) is a synthetic small molecule characterized by a benzamide core and a piperidine sulfonamide moiety[1]. Compounds within this structural class are frequently utilized in chemical biology and neuropharmacology as screening probes or enzyme inhibitors[1]. Due to its highly hydrophobic nature, aqueous media alone is insufficient for proper dissolution. This application note details a rigorously validated protocol for dissolving this compound in Dimethyl Sulfoxide (DMSO) and delivering it to in vitro cell cultures while maintaining cellular integrity and experimental reproducibility.

Physicochemical Properties & Solvent Rationale

To design an effective delivery vehicle, one must first analyze the compound's physical parameters to calculate accurate molarities.

PropertySpecification
Chemical Name N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide
CAS Number 325721-33-3
Molecular Formula C14H20N2O4S
Molecular Weight 312.39 g/mol
Primary Solvent Anhydrous DMSO (Cell Culture Grade, >99.9%)

Causality of Solvent Choice: DMSO is an aprotic, highly polar solvent. Its amphiphilic nature allows it to easily dissolve the hydrophobic piperidine and aromatic rings of the compound while remaining fully miscible in aqueous cell culture media. Furthermore, DMSO acts as a chemical chaperone, facilitating the transport of the small molecule across the hydrophobic barrier of the plasma membrane[2].

Causality in Experimental Choices & Self-Validation (E-E-A-T)

A robust protocol must function as a self-validating system. The following principles must be strictly adhered to:

  • Anhydrous Conditions: DMSO is highly hygroscopic. If it absorbs atmospheric moisture, its solubility capacity for hydrophobic small molecules drops exponentially, leading to micro-precipitates that invalidate dosing calculations. Always use sealed, anhydrous DMSO.

  • The 0.1% v/v Limit: While DMSO is an excellent carrier, it is biologically active. Concentrations above 0.5% v/v induce significant cytotoxicity, alter cellular morphology, and trigger caspase-dependent apoptosis[2][3]. By strictly capping the final DMSO concentration at ≤0.1% v/v, we ensure that any observed phenotypic changes are strictly due to the benzamide compound, not the solvent[2][3].

  • Self-Validation (Vehicle Controls): Every experiment must include a "Vehicle-Only" control well containing the exact same concentration of DMSO (e.g., 0.1%) without the compound. If the vehicle control shows reduced viability compared to an untreated control, the DMSO stock has likely degraded or the dilution was calculated incorrectly.

Step-by-Step Methodology

Phase 1: Preparation of 10 mM Master Stock

  • Equilibration: Allow the lyophilized vial of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Rationale: This prevents the condensation of ambient moisture onto the powder.

  • Weighing & Calculation: To prepare a 10 mM stock, weigh exactly 3.12 mg of the compound.

  • Dissolution: Add 1.0 mL of sterile, anhydrous Cell Culture Grade DMSO to the vial.

  • Agitation: Vortex vigorously for 30–60 seconds. If the solution is not completely clear, sonicate in a room-temperature water bath for 5 minutes.

  • Aliquoting: Divide the master stock into sterile, amber microcentrifuge tubes (50 µL per aliquot). Rationale: Amber tubes protect the compound from photodegradation. Aliquoting prevents repeated freeze-thaw cycles, which introduce water condensation into the DMSO.

  • Storage: Store aliquots at -20°C or -80°C.

Phase 2: Serial Dilution and Cell Culture Treatment To maintain a constant DMSO concentration across all treatment groups, perform serial dilutions in 100% DMSO before adding to the aqueous media.

  • Thaw a 50 µL aliquot of the 10 mM stock at room temperature.

  • Prepare intermediate dilutions in DMSO according to the matrix below.

  • Dilute the intermediate stocks 1:1000 directly into pre-warmed (37°C) cell culture media. Add the DMSO stock dropwise while gently swirling the media to ensure rapid dispersion and prevent localized precipitation.

Quantitative Data: Dilution Matrix

Target Final Conc. (in Media)Intermediate Stock Conc. (in DMSO)Preparation of Intermediate StockVolume of Int. StockVolume of MediaFinal DMSO %
10 µM 10 mMUse Master Stock directly1 µL999 µL0.1%
1 µM 1 mM10 µL (10 mM Stock) + 90 µL DMSO1 µL999 µL0.1%
0.1 µM 0.1 mM10 µL (1 mM Stock) + 90 µL DMSO1 µL999 µL0.1%
0 µM (Vehicle) 0 mM100% Anhydrous DMSO1 µL999 µL0.1%

Visualizations

Workflow A 1. Weigh Compound N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide B 2. Add Anhydrous DMSO (Target: 10 mM Stock) A->B C 3. Vortex & Sonicate (Ensure Complete Dissolution) B->C D 4. Aliquot (50-100 µL) Store at -20°C to -80°C C->D E 5. Intermediate Dilution (in 100% DMSO) D->E Thaw before use F 6. Final Media Addition (Max 0.1% v/v DMSO) E->F 1:1000 dilution

Figure 1: Step-by-step workflow for the preparation, storage, and dilution of the compound.

Pathway DMSO DMSO Vehicle Delivery Low ≤ 0.1% v/v Safe Delivery DMSO->Low High > 0.5% v/v Cytotoxicity DMSO->High Membrane Membrane Permeabilization (Solvent Drag) Low->Membrane Tox Caspase Activation Apoptosis High->Tox Target Intracellular Target Engagement Membrane->Target

Figure 2: Mechanistic impact of DMSO concentration on cellular viability and drug delivery.

Quality Control & Troubleshooting

  • Observation: Micro-precipitates form upon addition to the culture media.

    • Causality: The compound experienced "solvent shock" when transitioning from 100% DMSO to an aqueous environment, often exacerbated by cold media.

    • Resolution: Always pre-warm media to 37°C. Ensure the intermediate DMSO stock is added dropwise to the center of the media while actively swirling the tube/flask.

  • Observation: High background cell death across all wells, including the vehicle control.

    • Causality: The DMSO concentration exceeded the safe threshold, or the DMSO stock absorbed water and degraded, generating toxic byproducts[2][3].

    • Resolution: Discard the current DMSO stock. Open a fresh, sealed bottle of anhydrous cell-culture grade DMSO and strictly verify the 1:1000 dilution factor.

References

  • BLD Pharm. "325721-33-3 | N-(2-hydroxyethyl)-3-(piperidin-1-ylsulfonyl)benzamide". BLD Pharm.
  • MDPI. "Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes". MDPI.
  • National Institutes of Health. "Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro". PMC.

Sources

Application Note: Preclinical Formulation and In Vivo Administration Protocols for N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Pharmacologists, and Drug Development Scientists Compound: N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide (CAS: 325721-33-3)

Executive Summary & Physicochemical Rationale

Transitioning a small molecule screening hit from in vitro assays to in vivo pharmacokinetic (PK) and efficacy models is a critical bottleneck in drug discovery. As a Senior Application Scientist, I approach formulation not as a trial-and-error exercise, but as an exercise in applied physical chemistry.

Physicochemical Profiling of CAS 325721-33-3: N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide (Molecular Weight: 312.38 g/mol ) consists of a hydrophobic piperidine ring, a sulfonamide linkage, and a benzamide core terminating in a hydroxyethyl group.

  • Ionizability: The molecule lacks highly ionizable basic or acidic centers at physiological pH (pH 7.4). The piperidine nitrogen is tied up in the sulfonamide group (rendering it neutral), and the amide nitrogen is non-basic.

  • Solubility Strategy: Because it is non-ionizable, standard pH adjustment strategies (e.g., in situ salt formation with HCl or NaOH) will fail to enhance aqueous solubility[1]. The molecule exhibits moderate lipophilicity and "brick-dust" characteristics. Therefore, we must rely on cosolvent systems, non-ionic surfactants, or cyclodextrin complexation to achieve stable in vivo exposures without causing vascular precipitation[2].

Vehicle Formulation Strategies

The following vehicles have been validated for non-ionizable, moderately lipophilic small molecules to ensure that observed toxicities or PK profiles are attributed to the drug, not the vehicle[3].

Formulation TypeExcipient CompositionTarget RouteCausality & Mechanistic Rationale
Cosolvent System 5% DMSO / 40% PEG400 / 5% Tween 80 / 50% SalineIV, IPDMSO disrupts the crystal lattice. PEG400 acts as a bulk miscible cosolvent. Tween 80 forms micelles to prevent the hydrophobic core from precipitating upon dilution in the bloodstream[2][4].
Complexation 10% DMSO / 20% HP-β-CD in WaterIV, IP, SCHydroxypropyl-beta-cyclodextrin (HP-β-CD) forms a thermodynamic inclusion complex with the lipophilic piperidine/benzamide core, shielding it from the aqueous environment[5].
Suspension 0.5% Methylcellulose (MC) / 0.2% Tween 80 in WaterPO (Oral)True solution is not strictly required for oral gavage. MC increases viscosity to keep particles uniformly suspended; Tween 80 acts as a wetting agent for the hydrophobic particles[6][7].

Step-by-Step Formulation Protocols: The Self-Validating System

A robust protocol must be self-validating. If a step fails (e.g., the solution turns cloudy), the physical chemistry dictates exactly why it failed, preventing the injection of fatal micro-emboli into the animal.

Protocol A: IV/IP Cosolvent Solution (Target Concentration: 2 mg/mL)

Note: Always prepare formulations fresh on the day of dosing to prevent long-term precipitation or degradation.

  • Primary Solubilization: Weigh 2.0 mg of the compound into a clean glass vial. Add 50 µL of pure DMSO (5% of the final 1 mL volume). Vortex and sonicate for 2–5 minutes.

    • Causality: DMSO is a powerful aprotic solvent required to break the initial intermolecular crystal lattice forces. The solution must be 100% clear before proceeding.

  • Cosolvent Addition: Add 400 µL of PEG400 (40%). Vortex vigorously.

    • Causality: PEG400 provides a miscible transition environment between the highly organic DMSO and the final aqueous phase[6].

  • Surfactant Addition: Add 50 µL of Tween 80 (5%). Vortex gently to avoid excessive foaming.

    • Causality: Tween 80 creates micelles that will trap the hydrophobic small molecule[2].

  • Aqueous Phase (Critical Step): Add 500 µL of 0.9% sterile Saline (50%) dropwise while continuously vortexing the vial.

    • Causality: Rapid addition of water causes localized supersaturation, leading to irreversible nucleation and precipitation. Dropwise addition ensures the compound partitions safely into the Tween 80 micelles. Self-Validation: If the solution turns cloudy here, the addition was too rapid, or the solubility limit was exceeded. Discard and reformulate.

  • Sterile Filtration: Filter the final solution through a 0.22 µm PTFE syringe filter.

    • Causality: PTFE is chemically resistant to DMSO. Standard PES or Cellulose Acetate filters will degrade and leach toxic polymers into the dose.

Protocol B: PO Suspension (Target Concentration: 10 mg/mL)
  • Wetting: Weigh 10.0 mg of the compound into a glass vial. Add 20 µL of Tween 80 (0.2% of final 10 mL volume) directly to the powder. Mix with a spatula to create a paste.

  • Suspension: Gradually add 9.98 mL of a pre-made 0.5% Methylcellulose aqueous solution while homogenizing or vigorously stirring[6].

  • Validation: The resulting suspension should be milky and uniform. It must be continuously stirred on a magnetic plate during the dosing procedure to ensure uniform dose delivery.

FormulationWorkflow Start Weigh Compound (CAS: 325721-33-3) DMSO Add 5% DMSO (Vortex/Sonicate) Start->DMSO Step 1: Lattice Disruption PEG Add 40% PEG400 (Vortex) DMSO->PEG Step 2: Transition Solvent Tween Add 5% Tween 80 (Vortex) PEG->Tween Step 3: Micelle Formation Aqueous Add 50% Saline (Dropwise, Vortex) Tween->Aqueous Step 4: Prevent Precipitation Filter Sterile Filter (0.22 µm PTFE) Aqueous->Filter Step 5: Sterilization Dose Ready for IV/IP Administration Filter->Dose Final Formulation

Caption: Step-by-step cosolvent formulation workflow for hydrophobic small molecules.

In Vivo Administration Routes & Techniques (Murine Models)

When administering highly formulated small molecules, strict adherence to volume limits and injection speeds is required to prevent vehicle-induced toxicity[8].

Intravenous (IV) Administration - Lateral Tail Vein
  • Maximum Volume: 5 mL/kg (e.g., 100 µL for a 20g mouse)[8].

  • Equipment: 27G to 30G needle, 0.3 mL insulin syringe.

  • Technique: Warm the mouse using a heating lamp or warming chamber (approx. 37°C for 3-5 minutes) to induce vasodilation of the lateral tail vein.

  • Causality for Slow Injection: Inject the 100 µL volume slowly over 10–15 seconds. Rapid bolus injection of PEG400 and Tween 80 can cause acute histamine release, hemolysis, or cardiovascular shock in rodents[2].

Intraperitoneal (IP) Administration
  • Maximum Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse)[8].

  • Equipment: 25G to 27G needle.

  • Technique: Restrain the mouse securely, exposing the ventral abdomen. Tilt the mouse head-down at a 30-degree angle so the visceral organs shift cranially. Inject into the lower right quadrant of the abdomen to avoid puncturing the cecum (located on the left) or the urinary bladder (located midline).

Per Os (PO) - Oral Gavage
  • Maximum Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse)[8].

  • Equipment: 20G to 22G reusable bulb-tipped stainless steel gavage needle.

  • Technique: Prior to insertion, measure the gavage needle from the corner of the animal's mouth to the xiphoid process (base of the sternum). This marks the exact depth of the stomach. Insert the needle over the tongue and down the esophagus; resistance indicates tracheal entry, requiring immediate withdrawal.

PKStudy Acclimation Animal Acclimation (C57BL/6 Mice, 7 Days) Group1 Group 1: IV Dosing (1-5 mg/kg) Acclimation->Group1 Group2 Group 2: PO Dosing (10-30 mg/kg) Acclimation->Group2 Sampling Blood Sampling (0.25, 0.5, 1, 2, 4, 8, 24h) Group1->Sampling Tail Vein Group2->Sampling Oral Gavage Processing Plasma Extraction (Centrifugation) Sampling->Processing K2EDTA Tubes LCMS LC-MS/MS Analysis (Quantification) Processing->LCMS Protein Precipitation PK PK Parameter Calculation (AUC, Cmax, T1/2, F%) LCMS->PK WinNonlin

Caption: Standard in vivo pharmacokinetic (PK) study design and downstream analysis workflow.

References

  • Title: Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics Source: MDPI Pharmaceutics URL: [Link]

  • Title: Preclinical Dose Number and Its Application in Understanding Drug Absorption Risk and Formulation Design for Preclinical Species Source: Molecular Pharmaceutics, ACS Publications URL: [Link]

  • Title: Replication Study: BET bromodomain inhibition as a therapeutic strategy to target c-Myc Source: eLife Sciences URL: [Link]

  • Title: Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species Source: ResearchGate (International Journal of Toxicology) URL: [Link]

Sources

Probing Cellular Fate: Advanced Flow Cytometry Protocols for Characterizing Apoptosis Induced by N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Therapeutic Potential of Novel Benzamides

In the landscape of modern drug discovery, the identification and characterization of novel small molecules with the potential to selectively eliminate cancer cells is a cornerstone of oncological research. The N-substituted benzamides and sulfonamides represent a promising class of compounds, with numerous derivatives reported to exhibit cytotoxic and anti-proliferative effects against various cancer cell lines.[1][2][3] A frequent mechanism underlying these effects is the induction of apoptosis, or programmed cell death, a tightly regulated process that is often dysregulated in cancer.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of flow cytometry to investigate the pro-apoptotic potential of a novel compound, N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide . While specific biological data for this particular molecule are not yet widely available in public literature, its structural motifs—a benzamide core and a piperidine-1-sulfonyl group—suggest a plausible role in modulating cellular pathways that lead to apoptosis.[4][5]

Herein, we present detailed, field-proven protocols for two fundamental flow cytometry-based assays: the Annexin V and Propidium Iodide (PI) assay for the detection of early and late-stage apoptosis, and the intracellular staining of cleaved Caspase-3, a key executioner of the apoptotic cascade. By following these robust methodologies, researchers can generate high-quality, quantitative data to elucidate the cellular response to N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide and similar investigational compounds.

Postulated Mechanism of Action: The Apoptotic Cascade

Many cytotoxic compounds, including various sulfonamide and benzamide derivatives, exert their effects by triggering the intrinsic or extrinsic apoptotic pathways.[4][6] These signaling cascades converge on the activation of a family of cysteine proteases known as caspases. Initiator caspases (like caspase-8 and caspase-9) activate effector caspases (such as caspase-3), which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[6]

A key early event in apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. This externalized PS can be detected by the high-affinity binding of Annexin V. Later in the apoptotic process, the cell membrane loses its integrity, allowing the influx of DNA-binding dyes like Propidium Iodide (PI).

Our experimental approach is therefore twofold:

  • Identify early and late apoptotic populations by co-staining with Annexin V and a viability dye.

  • Confirm the apoptotic mechanism by detecting the activation of the central effector, Caspase-3.

Apoptotic Pathway Postulated Apoptotic Pathway Induced by N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide cluster_0 Cellular Insult cluster_1 Mitochondrial (Intrinsic) Pathway cluster_2 Execution Phase cluster_3 Membrane Alterations Compound N-(2-hydroxyethyl)-3- (piperidine-1-sulfonyl)benzamide Mitochondria Mitochondria Compound->Mitochondria Stress Signal Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Cleaved Caspase-3 (Active) Caspase9->Caspase3 Activation Apoptosis Apoptosis Hallmarks: - DNA Fragmentation - Membrane Blebbing Caspase3->Apoptosis PS_Translocation Phosphatidylserine (PS) Translocation Caspase3->PS_Translocation Induces Membrane_Integrity Loss of Membrane Integrity Apoptosis->Membrane_Integrity

Figure 1: A diagram illustrating the postulated intrinsic apoptotic pathway initiated by a cellular stressor, leading to the activation of executioner caspases and the manifestation of apoptotic markers detectable by flow cytometry.

Experimental Protocols

Protocol 1: Quantifying Apoptosis using Annexin V and Propidium Iodide

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the differential staining of Annexin V and PI.

A. Materials and Reagents

ReagentSupplier (Example)Catalog # (Example)
Annexin V-FITC Apoptosis Detection KitThermo Fisher88-8005-72
RPMI-1640 MediumGibco11875093
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
DMSO (Cell culture grade)Sigma-AldrichD2650
Phosphate-Buffered Saline (PBS)Gibco10010023
N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamideVariesVaries
12 x 75 mm Polystyrene FACS TubesFalcon352058

B. Experimental Workflow

AnnexinV_Workflow start Start: Seed Cells step1 Treat cells with N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide (and controls) for desired time points. start->step1 step2 Harvest cells, including supernatant (to collect detached apoptotic cells). step1->step2 step3 Wash cells with cold PBS. step2->step3 step4 Resuspend cells in 1X Annexin Binding Buffer. step3->step4 step5 Add Annexin V-FITC and Propidium Iodide (PI). step4->step5 step6 Incubate for 15 minutes at room temperature in the dark. step5->step6 step7 Add 1X Annexin Binding Buffer. step6->step7 step8 Analyze on flow cytometer within 1 hour. step7->step8 end_node End: Data Analysis step8->end_node Caspase3_Workflow start Start: Treat and Harvest Cells step1 Fix cells with Fixation Buffer. start->step1 step2 Wash and permeabilize cells with Perm/Wash™ Buffer. step1->step2 step3 Incubate with anti-active Caspase-3 antibody. step2->step3 step4 Wash cells to remove unbound antibody. step3->step4 step5 Resuspend cells in PBS/FBS. step4->step5 step6 Analyze on flow cytometer. step5->step6 end_node End: Data Analysis

Figure 3: The experimental workflow for intracellular staining of active Caspase-3 for flow cytometric analysis.

C. Detailed Step-by-Step Methodology

  • Cell Culture, Treatment, and Harvesting:

    • Follow the same procedure as described in Protocol 1, Section C, step 1 and 2.

  • Fixation and Permeabilization:

    • After harvesting and washing the cells once with PBS, resuspend the cell pellet in 100 µL of BD Cytofix/Cytoperm™ solution.

    • Incubate for 20 minutes on ice.

    • Wash the cells twice with 1 mL of 1X BD Perm/Wash™ Buffer, centrifuging at 500 x g for 5 minutes for each wash.

  • Intracellular Staining:

    • After the final wash, discard the supernatant and resuspend the cell pellet in 20 µL of 1X BD Perm/Wash™ Buffer.

    • Add the recommended amount of fluorochrome-conjugated anti-active Caspase-3 antibody (the exact amount should be titrated for your specific cell type and cytometer).

    • Vortex gently and incubate for 30 minutes at room temperature, protected from light.

  • Final Wash and Analysis:

    • Wash the cells once with 1 mL of 1X BD Perm/Wash™ Buffer. Centrifuge at 500 x g for 5 minutes.

    • Discard the supernatant and resuspend the cells in 300-500 µL of PBS containing 1% FBS for analysis.

    • Analyze the samples on a flow cytometer. Use an isotype control to set the gate for positive staining.

    • The results are typically displayed as a histogram, showing an increase in fluorescence intensity in the treated cells compared to the negative control, indicating the presence of active Caspase-3.

Data Interpretation and Expected Results

A compound that induces apoptosis is expected to show a dose- and time-dependent increase in the percentage of Annexin V-positive cells. In the Annexin V/PI assay, a shift from the viable population (lower-left) to the early apoptotic population (lower-right) and subsequently to the late apoptotic population (upper-right) would be observed.

Concurrently, the active Caspase-3 assay should reveal a corresponding increase in the percentage of cells positive for cleaved Caspase-3. A strong positive correlation between the percentage of Annexin V positive cells and cleaved Caspase-3 positive cells provides robust evidence that the compound is inducing apoptosis through a caspase-dependent mechanism.

Table of Expected Outcomes

AssayMetricExpected Result with Apoptotic Inducer
Annexin V / PI % of Annexin V+ / PI- cellsIncrease (indicative of early apoptosis)
% of Annexin V+ / PI+ cellsIncrease (indicative of late apoptosis)
Active Caspase-3 % of Cleaved Caspase-3+ cellsIncrease
Mean Fluorescence Intensity (MFI)Increase in the positive population

Conclusion and Future Directions

The flow cytometry protocols detailed in this application note provide a rigorous and quantitative framework for assessing the pro-apoptotic activity of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide. By systematically evaluating changes in membrane asymmetry and the activation of key executioner caspases, researchers can effectively characterize the compound's mechanism of action at the cellular level.

Positive results from these assays would warrant further investigation into the upstream signaling events, such as the involvement of the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, which can also be probed using specific flow cytometric assays (e.g., mitochondrial membrane potential dyes, caspase-8/9 activity assays). These foundational techniques are indispensable tools in the preclinical evaluation of novel therapeutic candidates, paving the way for the development of next-generation cancer therapies.

References

  • Sulfonamide metformin derivatives induce mitochondrial-associated apoptosis and cell cycle arrest in breast cancer cells. (2022). Chemico-Biological Interactions. Available at: [Link]

  • Mechanism of action for N-substituted benzamide-induced apoptosis. (2002). British Journal of Cancer. Available at: [Link]

  • Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. (2025). ACS Omega. Available at: [Link]

  • Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. (2014). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Sulphonamide derivatives with a triazine core as novel inducers of apoptosis and pyroptosis in glioblastoma multiforme cells. (2025). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis and pro-apoptotic effects of new sulfonamide derivatives via activating p38/ERK phosphorylation in cancer cells. (2014). AVESİS. Available at: [Link]

Sources

Troubleshooting & Optimization

preventing chemical degradation of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the degradation of complex synthetic molecules. N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide (Exact Mass: 312.11 Da) is a highly functionalized compound. While the piperidine-1-sulfonyl (sulfonamide) core is robust, the N-(2-hydroxyethyl)benzamide moiety introduces specific vulnerabilities during long-term storage.

This guide provides a mechanistic breakdown of its degradation pathways, a troubleshooting FAQ, and a self-validating Standard Operating Procedure (SOP) to ensure absolute chemical integrity.

Mechanistic Degradation Pathways (The "Why")

To prevent degradation, we must first understand the chemical causality behind it. This molecule is susceptible to three primary degradation routes:

  • Moisture-Induced N-O Acyl Migration (Primary Threat): The most critical vulnerability is the N-(2-hydroxyethyl) amide group. Under aqueous conditions or in hygroscopic solvents, the terminal hydroxyl group acts as an internal nucleophile. It attacks the amide carbonyl, forming a cyclic hemiorthoamide intermediate. This triggers an N-O acyl migration, converting the stable amide into a highly reactive O-acyl ester that 1[1].

  • Photolytic Cleavage: The benzamide-sulfonamide conjugated system absorbs UV light. 2 can trigger S-N bond homolysis, leading to the generation of radical species and complex oligomeric mixtures[2].

  • Oxidative Degradation: Prolonged exposure to atmospheric oxygen can lead to the oxidation of the piperidine ring, forming N-oxides.

Pathway A N-(2-hydroxyethyl)amide (Stable Form) B Cyclic Hemiorthoamide Intermediate A->B Intramolecular OH Attack C O-Acyl Ester (Labile) B->C N-O Acyl Migration D Hydrolysis Products (Benzoic Acid + Amine) C->D Trace H2O Hydrolysis

Fig 1. Mechanism of moisture-induced degradation via N-O acyl migration.

Troubleshooting & FAQs

Q1: My DMSO stock solutions lose potency after 3 months at -20°C. LC-MS shows a new peak at m/z 270.08 [M+H]+. What is happening? A: You are observing hydrolytic cleavage of the amide bond. The parent compound has an [M+H]+ of 313.12 Da. The m/z 270.08 peak corresponds to 3-(piperidine-1-sulfonyl)benzoic acid (a mass shift of -43 Da, representing the loss of ethanolamine). DMSO is highly hygroscopic; repeated freeze-thaw cycles introduce atmospheric moisture. Even at -20°C, the neighboring hydroxyl group drastically lowers the activation energy for 3[3]. Causality & Fix: Water is the reactant. Store stock solutions in anhydrous DMSO over activated 3Å molecular sieves, and aliquot immediately to avoid freeze-thaw cycles.

Q2: I am detecting an m/z 329.12 [M+H]+ impurity in my solid powder after benchtop storage. How do I prevent this? A: The +16 Da mass shift indicates oxygen insertion, likely forming a piperidine N-oxide. Causality & Fix: Atmospheric oxygen reacts with the electron-rich piperidine nitrogen over time. Solid powders must be stored under an inert atmosphere. Use a vacuum desiccator backfilled with Argon to displace O₂.

Q3: Does this compound require protection from light during assays? A: Yes. The 4 of sulfonamides confirm rapid breakdown under UV exposure[4]. Always use amber glass vials for storage and minimize light exposure during handling.

Quantitative Stability Profiles

To facilitate easy comparison, the following table summarizes the expected half-life (t₁/₂) of the compound under various storage conditions based on its structural vulnerabilities.

Storage ConditionTemperatureLight ExposureAtmosphereEstimated Half-Life (t₁/₂)Primary Degradant Detected
Aqueous Buffer (pH 7.4) 37°CAmbientAir~48 - 72 hoursm/z 270.08 (Hydrolysis)
DMSO Stock (Standard) -20°CDarkAir (Trace H₂O)~3 monthsm/z 270.08 (Hydrolysis)
Solid Powder (Benchtop) 25°CAmbientAir~6 monthsm/z 329.12 (Oxidation)
Solid Powder (Optimized) -80°CDarkArgon> 2 years None detected

Self-Validating Standard Operating Procedure (SOP)

Do not rely on assumptions when storing this compound. Follow this self-validating workflow to ensure absolute integrity.

Step 1: Complete Lyophilization Dissolve the synthesized compound in a water/acetonitrile mixture and lyophilize for at least 48 hours to ensure complete removal of trace water, preventing N-O acyl migration.

Step 2: Aliquoting into Amber Vials Transfer the dry powder into silanized, amber glass vials. Causality: Silanized glass prevents surface-catalyzed degradation, and the amber tint blocks UV-induced sulfonamide cleavage.

Step 3: Inert Gas Purging Purge each vial with a gentle stream of Argon gas for 30 seconds before capping. Causality: Argon is heavier than air and effectively displaces oxygen, preventing piperidine oxidation.

Step 4: Deep Freeze Storage Seal the vials with PTFE-lined caps and store immediately at -80°C.

Step 5: The Self-Validation Loop (Crucial) Before using an aliquot in a critical assay, it must validate its own integrity:

  • Dissolve a 1 µg sample in LC-MS grade Acetonitrile.

  • Run a 5-minute LC-MS gradient.

  • Acceptance Criteria: The parent peak (m/z 313.12) must constitute >98% of the total ion current (TIC). The hydrolysis peak (m/z 270.08) must be <2%.

  • Correction: If m/z 270.08 > 2%, the aliquot has failed validation due to moisture ingress. Discard the aliquot and re-purify the master batch via preparative HPLC.

SOP Start Synthesized Compound Lyophilize 1. Lyophilization (Remove H2O) Start->Lyophilize Aliquot 2. Aliquot into Amber Vials Lyophilize->Aliquot Argon 3. Purge with Argon (Displace O2) Aliquot->Argon Store 4. Seal & Store at -80°C Argon->Store Validate 5. LC-MS Validation Prior to Use Store->Validate

Fig 2. Step-by-step workflow for the long-term preservation and validation of the compound.

References

  • Hydroxyl Group Participation in Amide Hydrolysis. The Influence of Catalysts on the Partitioning of a Tetrahedral Intermediate Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Studies on sulfonamide degradation products Source: ResearchGate URL:[Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates Source: MDPI URL:[Link]

  • Amide Hydrolysis Using Acid Or Base Source: Master Organic Chemistry URL:[Link]

Sources

troubleshooting low extraction yield of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide from biological matrices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I have designed this guide to address a highly specific and notoriously difficult challenge: troubleshooting the low extraction yield of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide from complex biological matrices (e.g., human plasma, serum, and urine).

To solve extraction failures, we must first understand the causality dictated by the molecule's chemical profile. This compound features a benzamide core, a piperidine-1-sulfonyl group, and a terminal primary hydroxyl group. Critically, this molecule lacks ionizable basic or acidic centers within the physiological pH range . It is a "polar neutral" compound. It relies entirely on dipole interactions and hydrogen bonding, making it highly susceptible to protein binding and resistant to traditional non-polar extraction solvents.

I. Diagnostic Decision Tree

Before adjusting your pipettes, you must identify exactly where the analyte is being lost. A self-validating bioanalytical workflow requires closing the mass balance by analyzing every discarded fraction[1]. Use the diagnostic logic below to isolate your point of failure.

Workflow Step1 Low Yield Detected (< 50% Recovery) Step2 Perform Mass Balance Analysis (Analyze all fractions) Step1->Step2 Step3 Where is the analyte lost? Step2->Step3 LossPre Lost in Pre-extraction (Precipitate) Step3->LossPre Protein Pellet LossLoad Lost during Load/Wash (Aqueous Waste) Step3->LossLoad SPE Wash LossOrg Poor Partitioning (Aqueous Phase in LLE) Step3->LossOrg LLE Aqueous FixPre Disrupt Protein Binding (Add 4% H3PO4 or ACN) LossPre->FixPre FixLoad Switch to Polymeric HLB Reduce Wash Strength LossLoad->FixLoad FixOrg Switch to EtOAc or Implement SALLE LossOrg->FixOrg

Diagnostic workflow for troubleshooting low extraction yields in bioanalysis.

II. Troubleshooting Q&A: Mechanisms & Solutions

Q1: My recovery drops from 95% in neat solvent to 35% in human plasma. How do I address this matrix-dependent loss?

The Causality: The sulfonamide and carboxamide moieties in your analyte are potent hydrogen-bond donors and acceptors, leading to high-affinity binding with human serum albumin (HSA)[2]. Because the molecule is neutral, you cannot simply shift the pH to break ionic interactions. If this drug-protein complex is not disrupted, the analyte will precipitate with the proteins during extraction or be lost in the aqueous waste[3]. The Solution: You must actively denature the matrix proteins to release the bound analyte. Implement a pre-treatment step using a 1:1 (v/v) dilution with a protein denaturant (e.g., 4% H₃PO₄ or a 1:1 organic crash with acetonitrile) prior to loading onto an SPE plate or initiating LLE[3].

Q2: I am using Liquid-Liquid Extraction (LLE) with hexane, but the yield is consistently below 20%. Why?

The Causality: Your analyte is a polar neutral. The terminal hydroxyl group severely limits its solubility in highly non-polar solvents like hexane or pure dichloromethane. In a biphasic system, the analyte prefers the aqueous phase due to favorable hydrogen bonding, resulting in poor partitioning. The Solution: Switch to a moderately polar, hydrogen-bond accepting solvent like Ethyl Acetate (EtOAc)[4]. Alternatively, employ Salting-Out Liquid-Liquid Extraction (SALLE) . SALLE utilizes high ionic strength (e.g., adding NaCl) to reduce the aqueous solubility of the analyte, forcing it into a water-miscible organic phase like acetonitrile[5],[6].

Q3: I switched to Solid-Phase Extraction (SPE) using a C18 cartridge, but I am losing the analyte during the wash step. What causes this breakthrough?

The Causality: Traditional silica-based C18 sorbents rely exclusively on hydrophobic (van der Waals) interactions. The polar functional groups of your analyte interact too strongly with the aqueous load/wash solvents, overcoming the weak hydrophobic retention on the C18 bed and causing premature elution (breakthrough)[7]. The Solution: Transition to a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent[4]. The divinylbenzene backbone provides hydrophobic retention for the benzene and piperidine rings, while the N-vinylpyrrolidone monomers provide dipole-dipole interactions to anchor the polar hydroxyl and amide groups during aggressive washing.

III. Quantitative Data: Method Comparison

The following table summarizes the expected recovery metrics based on the chemical properties of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide across different extraction methodologies.

Extraction MethodSolvent / Sorbent SystemPre-treatment StrategyMean Recovery (%)Matrix Effect (%)
Traditional LLE Hexane : Dichloromethane (1:1)None18.4 ± 3.285.1
Optimized LLE Ethyl Acetate (100%)1:1 4% H₃PO₄76.5 ± 4.191.2
SALLE Acetonitrile + NaCl (Salting-out)None88.3 ± 2.894.5
Traditional SPE Silica C18 (30 mg)None42.1 ± 5.578.4
Optimized SPE Polymeric HLB (30 mg)1:1 4% H₃PO₄93.7 ± 1.998.2

IV. Self-Validating Experimental Protocols

A protocol is only trustworthy if it can prove its own efficacy. The following methodologies include mandatory mass-balance checks to ensure you can independently verify where analyte losses occur[1].

Protocol A: Salting-Out Liquid-Liquid Extraction (SALLE)

Best for high-throughput extraction of polar neutrals without evaporation bottlenecks.

  • Sample Aliquot: Transfer 100 µL of human plasma into a 2 mL microcentrifuge tube.

  • Internal Standard: Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS) working solution. Vortex for 10 seconds.

  • Protein Disruption & Extraction: Add 300 µL of Acetonitrile containing 1% Formic Acid. Vortex vigorously for 2 minutes to precipitate proteins and extract the analyte.

  • Phase Separation (Salting-Out): Add 100 mg of a pre-mixed salt powder (4:1 w/w MgSO₄:NaCl). Vortex immediately for 5 minutes.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Collection: Transfer 150 µL of the upper organic (acetonitrile) layer to an autosampler vial. Dilute with 150 µL of LC-MS aqueous mobile phase prior to injection.

  • Self-Validation Check (Mass Balance): Do not discard the lower aqueous layer or the protein pellet. Re-extract the pellet with 300 µL of pure methanol, and separately inject the lower aqueous layer. If your primary recovery is <85%, analyzing these two waste fractions will definitively tell you if the loss is due to incomplete protein disruption (found in pellet) or poor salting-out efficiency (found in aqueous layer)[1].

Protocol B: Polymeric HLB Solid-Phase Extraction (SPE)

Best for maximum sample clean-up and concentration of trace-level analytes.

  • Pre-treatment: Dilute 100 µL of plasma with 100 µL of 4% H₃PO₄. Vortex for 2 minutes to disrupt hydrogen-bonded drug-protein complexes[3].

  • Conditioning: Pass 1 mL of Methanol through a 30 mg Polymeric HLB SPE cartridge, followed by 1 mL of LC-MS grade Water.

  • Loading: Apply the pre-treated sample (200 µL total volume) to the cartridge. Draw through at a slow rate (1 drop/second).

  • Washing: Wash the sorbent bed with 1 mL of 5% Methanol in Water to remove salts and highly polar endogenous interferences.

  • Elution: Elute the target analyte with 2 x 500 µL of Acetonitrile. Evaporate to dryness under a gentle stream of nitrogen at 40°C, and reconstitute in 100 µL of mobile phase.

  • Self-Validation Check (Mass Balance): During method development, collect the Load effluent and the Wash effluent into separate collection plates. Inject these directly into the LC-MS/MS. Detection of the analyte in the Load fraction indicates sorbent overloading or incomplete protein disruption. Detection in the Wash fraction indicates that your wash solvent is too strong for this polar neutral[7],[1].

V. References

  • Title: Techniques for disrupting protein binding in sample preparation Source: biotage.com URL:

  • Title: Why Is Your SPE Recovery So Low? Source: alwsci.com URL:

  • Title: Protein Binding & Analyte Recovery Source: phenomenex.com URL:

  • Title: Salting-out Liquid-Liquid Extraction (SALLE) Source: chromatographyonline.com URL:

  • Title: Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis Source: nih.gov URL:

  • Title: Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited Source: nih.gov URL:

  • Title: Application of salt-assisted liquid-liquid extraction in bioanalytical methods Source: euchembiojreviews.com URL:

Sources

resolving precipitation issues of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide in culture media

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Small Molecule Precipitation in Cell Culture Media Target Compound: N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide

Executive Summary & Mechanistic Overview

N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide is a synthetic small molecule characterized by a bulky, hydrophobic piperidine-1-sulfonyl group and a rigid benzamide core. While the N-(2-hydroxyethyl) moiety provides minor hydrogen-bonding capabilities, the molecule's overall lipophilicity necessitates dissolution in organic solvents like Dimethyl Sulfoxide (DMSO) prior to in vitro testing[1].

A critical failure point in cell-based assays occurs during the "solvent shift"[2]. When the concentrated DMSO stock is introduced into an aqueous cell culture medium (e.g., DMEM, RPMI), the sudden drop in the solvent dielectric constant causes the compound's local concentration to exceed its aqueous solubility limit. This triggers thermodynamic supersaturation, rapid nucleation, and visible precipitation[3]. If unaddressed, this leads to inaccurate dosing, false-negative assay results, and localized cytotoxicity[4].

Diagnostic FAQs: Understanding Your Precipitation Issue

Q1: I added my 10 mM DMSO stock directly to cold culture media, and it immediately formed a cloudy precipitate. Why did this happen? A1: Adding a concentrated DMSO stock directly to a large volume of cold media creates localized zones of extreme supersaturation. The low temperature reduces the kinetic energy required to maintain the compound in a metastable state, causing immediate crystallization[3]. Always add stocks dropwise to pre-warmed (37°C) media under vigorous agitation to ensure rapid dispersion.

Q2: Can I simply increase the final DMSO concentration in my media to keep the compound dissolved? A2: No. While increasing the organic solvent ratio improves solubility, final DMSO concentrations exceeding 0.1% to 0.5% (v/v) can induce significant cellular toxicity, alter membrane permeability, and confound your biological readouts[1]. Formulation strategies that enhance aqueous compatibility without increasing solvent load must be utilized.

Q3: If the compound precipitates, can I just sterile-filter the media (0.22 µm) to remove the crystals before adding it to my cells? A3: Absolutely not. Filtering removes the precipitated active pharmaceutical ingredient (API)[4]. The resulting media will have an unknown, drastically reduced concentration of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide, invalidating any dose-response data.

Q4: Does the presence of serum (FBS) affect the precipitation rate? A4: Yes, significantly. Fetal Bovine Serum (FBS) contains high concentrations of Bovine Serum Albumin (BSA). Albumin possesses hydrophobic binding pockets that can act as molecular carriers for lipophilic sulfonamides, effectively shielding them from the aqueous environment and preventing nucleation[3].

Troubleshooting Guides & Experimental Protocols

To resolve precipitation without compromising cellular health, we recommend two field-proven methodologies based on the specific requirements of your assay.

Strategy A: The Serum Pre-Loading (Protein Binding) Method

Causality: By pre-diluting the hydrophobic compound into 100% warm FBS before introducing it to the bulk aqueous media, the compound binds to albumin's hydrophobic pockets. This prevents the compound molecules from aggregating with each other, maintaining a stable, bioavailable dispersion.

Step-by-Step Protocol:

  • Stock Preparation: Prepare a 10 mM stock of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide in anhydrous DMSO.

  • Serum Warming: Warm an aliquot of 100% FBS to 37°C in a water bath.

  • Pre-dilution: Calculate the total volume of FBS needed for your final media (e.g., 1 mL of FBS for 10 mL of 10% FBS media). Aliquot this 1 mL of warm FBS into a sterile microcentrifuge tube.

  • Dropwise Addition (Critical): While vortexing the warm FBS at medium speed, add the required volume of DMSO stock dropwise. Do not allow the drop to sit on the surface, as this causes localized crashing[3].

  • Incubation: Incubate the FBS-compound mixture at 37°C for 15 minutes to allow complete thermodynamic equilibration of protein binding.

  • Final Dispersion: Add the FBS-compound mixture dropwise to 9 mL of pre-warmed basal media (e.g., DMEM) while swirling gently.

  • Self-Validation: Inspect the final media under a phase-contrast microscope at 10x magnification. The absence of microcrystals validates successful solubilization.

Strategy B: Cyclodextrin Inclusion Complexation (HPβCD)

Causality: For serum-free assays or high-concentration dosing, protein binding is insufficient. 2-Hydroxypropyl-β-cyclodextrin (HPβCD) forms a hydrophilic outer cone with a hydrophobic inner cavity. The piperidine-1-sulfonyl moiety fits into this cavity, creating a host-guest inclusion complex that dramatically increases aqueous solubility without altering the compound's ability to engage its biological target[5].

Step-by-Step Protocol:

  • Carrier Preparation: Prepare a 20% (w/v) solution of HPβCD in sterile PBS or basal media. Filter sterilize through a 0.22 µm membrane.

  • Stock Preparation: Prepare a 10 mM stock of the compound in DMSO.

  • Complexation: Slowly add the DMSO stock to the HPβCD solution while stirring continuously at room temperature.

  • Equilibration: Incubate the mixture on a rotary shaker for 1 to 2 hours. This time is required to establish the host-guest thermodynamic equilibrium[6].

  • Dilution: Dilute this aqueous-soluble complex into your final cell culture media to reach the target dosing concentration.

  • Self-Validation: You must run a vehicle control containing the exact same final concentration of HPβCD and DMSO on your cells to ensure the carrier itself does not induce off-target cytotoxicity or membrane stripping[6].

Data Presentation: Solubilization Strategies Comparison

Formulation StrategyPrimary Mechanism of ActionMax Effective ConcentrationCytotoxicity RiskRecommended Use Case
Direct Solvent Shift Metastable supersaturationLow (<10 µM)High (if DMSO >0.1%)Quick screening of highly potent compounds.
Serum Pre-loading BSA hydrophobic pocket bindingMedium (10-50 µM)LowStandard cell-based assays requiring 10% FBS.
HPβCD Complexation Host-guest inclusion complexHigh (>100 µM)Low (requires vehicle control)High-concentration dosing, serum-free media.

Mechanistic Workflows & Decision Trees

Workflow Start Compound Precipitates in Culture Media Check Is >0.1% DMSO tolerated by cells? Start->Check Yes Yes Check->Yes No No / Serum-Free Check->No Serum Use Serum Pre-loading (Protocol 1) Yes->Serum CD Use HPβCD Complexation (Protocol 2) No->CD Success Stable Aqueous Solution Serum->Success CD->Success

Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Mechanism DMSO DMSO Stock Solution (High Concentration) Direct Direct Addition to Cold Aqueous Media DMSO->Direct Preload Pre-dilution in Warm FBS (37°C) DMSO->Preload HPBCD Addition to HPβCD Solution DMSO->HPBCD Shift Solvent Shift & Supersaturation Direct->Shift Precip Nucleation & Precipitation Shift->Precip Albumin Binding to BSA Hydrophobic Pockets Preload->Albumin Stable Stable Solubilization in Cell Culture Media Albumin->Stable Complex Host-Guest Inclusion Complex Formation HPBCD->Complex Complex->Stable

Mechanistic pathways comparing precipitation failure vs. successful formulation strategies.

References

  • Has anyone worked with MOMIPP (HY-119624) and found a solvent that prevents precipitation? - ResearchGate - 3

  • How to prevent Undecylprodigiosin precipitation in cell culture media - Benchchem - 6

  • Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches - MDPI - 2

  • Technical Support Center: Enhancing the Biological Activity of Sulfonamide Derivatives - Benchchem - 4

  • Inhibitory effect of dimethyl sulfoxide on the development of gastrointestinal nematode larvae in the larval development test - PMC - 1

  • Nano-precipitated curcumin loaded particles: effect of carrier size and drug complexation with (2-hydroxypropyl)-β-cyclodextrin on their biological performances - PubMed - 5

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Evaluating N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the accurate assessment of cell viability is a critical cornerstone of robust and reproducible research. The choice of assay can profoundly influence experimental outcomes and their interpretation. This guide provides an in-depth comparison of a novel compound, N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide, with established cell viability assays, namely the MTT, MTS, and CellTiter-Glo assays. By presenting detailed experimental protocols, quantitative comparisons, and the underlying biochemical principles, this document aims to equip you with the necessary framework to critically evaluate and select the most appropriate assay for your research needs, and to validate new reagents against trusted standards.

The Imperative for Cross-Validation in Cell Viability Assessment

Understanding the Landscape of Cell Viability Assays

Cell viability assays are routinely used to screen compound libraries to determine if test molecules have cytostatic (inhibiting cell proliferation) or cytotoxic (inducing cell death) effects.[6] These assays typically measure a marker associated with a healthy, metabolically active cell. When cells die, they lose the ability to perform these functions, and this difference forms the basis of most common cell viability assays.[6]

The Established Standards: A Comparative Overview

The selection of a cytotoxicity assay can be influenced by several factors, including the cell type, the compound being tested, and the specific research question.[1][7] The following table summarizes the key characteristics of three widely used assays: MTT, MTS, and CellTiter-Glo.

FeatureMTT AssayMTS AssayCellTiter-Glo® Assay
Principle Reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1][6]Reduction of a water-soluble tetrazolium salt (MTS) to a soluble formazan dye by cellular enzymes.[1][6]Measurement of ATP present in metabolically active cells using a thermostable luciferase.[1][8]
Detection Colorimetric (absorbance at ~570 nm after solubilization of formazan).[1]Colorimetric (absorbance at ~490 nm).Luminescence.
Procedure Multi-step: requires solubilization of formazan crystals.Single-step addition of reagent.Single-step addition of reagent.
Sensitivity Good.[1]Generally considered more sensitive than MTT.[6]High sensitivity, capable of detecting fewer cells than tetrazolium-based assays.[1][9]
Toxicity MTT reagent can be toxic to cells with longer incubation times.[1]MTS is generally less toxic to cells than MTT.[4]Reagent causes cell lysis to measure ATP.[1]
Endpoint Endpoint assay.[1]Endpoint assay.Endpoint assay.[1]

Evaluating a Novel Reagent: N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide

While established assays provide a reliable starting point, the development of novel probes for assessing cell health is an ongoing endeavor in biomedical research. For the purposes of this guide, we will treat N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide as a novel, hypothetical fluorescent probe for cell viability, which we will name "ViabilityFluor." This will allow us to outline a framework for its evaluation and comparison against the established standards.

A plausible mechanism for a novel fluorescent viability probe could involve its specific uptake and enzymatic modification by viable cells, leading to a fluorescent product. Alternatively, it could be a dye that is excluded from live cells but enters dead cells and fluoresces upon binding to intracellular components. For our hypothetical "ViabilityFluor," we will assume the former: a non-fluorescent precursor that is converted to a fluorescent product by intracellular esterases in metabolically active cells.

Hypothetical Characteristics of "ViabilityFluor"
Feature"ViabilityFluor" (Hypothetical)
Principle Enzymatic conversion of a non-fluorescent substrate to a fluorescent product by intracellular esterases in viable cells.
Detection Fluorescence (e.g., Ex/Em ~485/~520 nm).
Procedure Single-step addition of reagent.
Sensitivity To be determined through experimentation.
Toxicity To be determined through experimentation.
Endpoint Can be used for both endpoint and kinetic assays.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining reproducible results.[1][2] The following sections provide step-by-step methodologies for the assays discussed.

General Cell Preparation for Viability Assays
  • Cell Seeding: Seed cells into the wells of a 96-well plate at an optimized density. This density should be determined empirically for each cell line to ensure that the cells are in the exponential growth phase at the time of the assay.

  • Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24-96 hours, depending on the experimental design.

  • Compound Treatment: Treat cells with the desired concentrations of the test compound. Include appropriate vehicle controls (e.g., DMSO) and positive controls for cytotoxicity.[10]

Protocol 1: MTT Assay

This assay measures the activity of mitochondrial dehydrogenases, which are active in viable cells.[10]

  • Reagent Preparation: Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: After incubation, add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[10]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at approximately 570 nm using a microplate reader.

Protocol 2: MTS Assay

The MTS assay is a more recent alternative to the MTT assay that produces a water-soluble formazan product, simplifying the protocol.[6]

  • Reagent Preparation: Prepare the MTS reagent according to the manufacturer's instructions, often involving the addition of an electron coupling reagent.

  • MTS Addition: Add 20 µL of the prepared MTS reagent directly to each well.

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at approximately 490 nm using a microplate reader.

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active cells.[8]

  • Reagent Preparation: Thaw the CellTiter-Glo® buffer and lyophilized substrate and equilibrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.

  • Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Incubation: Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

Protocol 4: Hypothetical "ViabilityFluor" Assay

This protocol is based on the hypothetical mechanism of our novel compound.

  • Reagent Preparation: Prepare a working solution of "ViabilityFluor" in an appropriate buffer (e.g., HBSS or PBS). The optimal concentration would need to be determined experimentally.

  • Reagent Addition: Add 10-20 µL of the "ViabilityFluor" working solution to each well.

  • Incubation: Incubate for 15-60 minutes at 37°C, protected from light.

  • Fluorescence Measurement: Measure the fluorescence at the predetermined excitation and emission wavelengths (e.g., Ex/Em ~485/~520 nm) using a fluorescence plate reader.

Data Presentation and Interpretation

Summarizing quantitative data in a structured format is crucial for easy comparison. The following table illustrates how to present findings from a comparative study.

ParameterMTT AssayMTS AssayCellTiter-Glo® Assay"ViabilityFluor" (Hypothetical)
IC50 (Compound X) 10.5 µM9.8 µM5.2 µM6.1 µM
Z'-factor 0.720.780.850.81
Signal-to-Background 81215025
Linearity (Cell Number) 1,000-100,000500-80,000100-50,000200-60,000
Compound Interference Potential for interference with reducing compounds (e.g., polyphenols).[3][4]Less interference than MTT, but still possible.Minimal interference from colored or fluorescent compounds.Potential for interference from fluorescent compounds.

Note: The values for "ViabilityFluor" are hypothetical and would need to be determined experimentally.

Visualizing the Mechanisms and Workflows

Diagrams are powerful tools for understanding complex biological pathways and experimental procedures.

Signaling Pathways

cluster_MTT_MTS Tetrazolium Reduction Assays (MTT/MTS) cluster_CellTiterGlo ATP Assay (CellTiter-Glo®) cluster_ViabilityFluor Hypothetical Fluorescent Assay ('ViabilityFluor') Viable Cell Viable Cell Mitochondrial Dehydrogenases Mitochondrial Dehydrogenases Viable Cell->Mitochondrial Dehydrogenases Formazan Product (Colored) Formazan Product (Colored) Mitochondrial Dehydrogenases->Formazan Product (Colored) Tetrazolium Salt Tetrazolium Salt Tetrazolium Salt->Mitochondrial Dehydrogenases Reduction Viable Cell_ATP Viable Cell ATP ATP Viable Cell_ATP->ATP Luciferase/Luciferin Luciferase/Luciferin ATP->Luciferase/Luciferin Reaction Light (Luminescence) Light (Luminescence) Luciferase/Luciferin->Light (Luminescence) Viable Cell_Fluor Viable Cell Intracellular Esterases Intracellular Esterases Viable Cell_Fluor->Intracellular Esterases Fluorescent Product Fluorescent Product Intracellular Esterases->Fluorescent Product Non-Fluorescent Substrate Non-Fluorescent Substrate Non-Fluorescent Substrate->Intracellular Esterases Cleavage

Caption: Mechanisms of different cell viability assays.

Experimental Workflow

cluster_workflow General Cell Viability Assay Workflow A 1. Seed Cells in 96-well Plate B 2. Incubate (24-72h) A->B C 3. Add Test Compound B->C D 4. Incubate (Exposure Time) C->D E 5. Add Assay Reagent D->E F 6. Incubate (Reaction Time) E->F G 7. Measure Signal (Absorbance, Fluorescence, or Luminescence) F->G

Caption: A generalized workflow for plate-based cell viability assays.

Trustworthiness: Building a Self-Validating System

To ensure the trustworthiness of your results, every protocol should be a self-validating system. This involves the inclusion of appropriate controls:

  • Negative Control (Vehicle): Cells treated with the vehicle (e.g., DMSO) in which the test compound is dissolved. This establishes the baseline for 100% viability.

  • Positive Control: Cells treated with a compound known to induce cytotoxicity (e.g., staurosporine, doxorubicin). This confirms that the assay system can detect a decrease in viability.

  • No-Cell Control: Wells containing only medium and the assay reagent. This is used to determine the background signal.

Conclusion and Recommendations

The selection of a cell viability assay is a critical decision that should be guided by the specific experimental context. While established methods like MTT, MTS, and CellTiter-Glo® provide robust and well-characterized options, the exploration of novel reagents is essential for advancing the field. When evaluating a new compound such as N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide, it is imperative to perform a thorough comparison against these gold standards.

Based on our analysis, the CellTiter-Glo® assay often provides superior sensitivity and a simpler workflow compared to tetrazolium-based assays.[3][9] However, it is an endpoint assay that requires cell lysis. A novel fluorescent probe like our hypothetical "ViabilityFluor" could offer the advantage of kinetic measurements in live cells, providing a richer dataset on the dynamics of cytotoxicity.

References

  • Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. (2022). MDPI. [Link]

  • The best cell viability assays to measure adoptive cell therapy potency. (2022). Axion Biosystems. [Link]

  • Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

  • Guidelines for cell viability assays. (2021). ResearchGate. [Link]

  • Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. (2010). PMC. [Link]

  • Integration of conventional cell viability assays for reliable and reproducible read-outs: Experimental evidence. (2018). ResearchGate. [Link]

  • Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (2020). ResearchGate. [Link]

  • A Novel Multiplex Cell Viability Assay for High-Throughput RNAi Screening. (2011). PMC. [Link]

  • Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf. [Link]

  • A Promising Method for the Determination of Cell Viability: The Membrane Potential Cell Viability Assay. (2022). MDPI. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide

As a Senior Application Scientist, I emphasize the Precautionary Principle in drug discovery: until a novel organic compound is fully characterized via in vivo pharmacokinetic and toxicological profiling, it must be treated as a potent, hazardous Active Pharmaceutical Ingredient (API)[1].

N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide is a specialized sulfonamide-benzamide derivative. Handling this compound requires a deep understanding of its structural liabilities. The presence of the sulfonamide moiety introduces a significant risk of Type IV delayed hypersensitivity (sensitization) upon repeated dermal exposure. Furthermore, because this lipophilic compound is typically solubilized in penetration-enhancing solvents like Dimethyl Sulfoxide (DMSO) for biological assays, the risk profile shifts dramatically. DMSO acts as a molecular "Trojan horse," capable of rapidly carrying dissolved solutes across the stratum corneum and directly into systemic circulation. Therefore, standard laboratory safety protocols must be aggressively upgraded when handling this molecule[2].

Mandatory Personal Protective Equipment (PPE) Specifications

Do not rely on standard latex gloves or basic benchtop procedures. The following quantitative PPE framework is mandatory to mitigate both acute exposure and long-term sensitization risks[1].

PPE CategorySpecification / StandardQuantitative MetricMechanistic Rationale
Hand Protection (Dry Powder) Nitrile Gloves (EN 374 / ASTM D6978)Minimum 0.11 mm thicknessProtects against electrostatic powder adherence and acute dermal contact during weighing.
Hand Protection (DMSO Solutions) Butyl Rubber or Double-Nitrile>480 min breakthrough (Butyl)DMSO rapidly degrades latex and thin nitrile, carrying dissolved API across the skin barrier.
Eye Protection Safety Goggles (ANSI Z87.1)100% orbital sealPrevents aerosolized powder or solvent splashes from contacting highly vascularized ocular mucosa.
Respiratory Protection N95 or P100 Particulate Respirator95% - 99.97% filtration efficiencyMandatory if handling dry powder outside a VBE to prevent inhalation of uncharacterized APIs.
Body Protection NFPA 2112 Lab Coat or Tyvek SleevesKnee-length, elastic cuffsPrevents accumulation of micro-powders on personal clothing and subsequent secondary exposure.

Operational Plan: Standard Operating Procedures (SOPs)

Every protocol in a high-functioning laboratory must be a self-validating system. The following methodologies ensure that physical hazards are contained and experimental integrity is maintained[3].

Protocol A: Preparation of 10 mM In Vitro Stock Solution

Objective: Safely transition the compound from a high-risk aerosolizable powder to a stable, contained liquid aliquot.

  • Environmental Setup: Verify that the Ventilated Balance Enclosure (VBE) is operational with a face velocity of 60–80 feet per minute (fpm). Causality: Standard chemical fume hoods have high face velocities that can aerosolize fine powders; VBEs provide gentle, laminar flow to protect the user without dispersing the API.

  • PPE Verification: Don standard PPE. Because you will be using DMSO, immediately don a second pair of extended-cuff nitrile gloves.

  • Static Mitigation & Weighing: Using a grounded, anti-static micro-spatula, transfer the required mass of N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide into a pre-tared amber glass vial. Causality: Amber glass prevents potential UV-induced photo-degradation of the benzamide core during storage.

  • Solubilization: Slowly add anhydrous DMSO. Cap the vial immediately with a PTFE-lined septum cap to prevent hygroscopic water absorption by the DMSO, which could precipitate the compound.

  • Homogenization: Vortex gently for 30 seconds. Do not use an ultrasonic bath unless the vial is placed within secondary containment; ultrasonic cavitation can cause micro-leaks or aerosolization through the septum.

  • Self-Validation Step: Inspect the vial against a light source. The solution must be completely optically clear. Any turbidity indicates incomplete dissolution, requiring gentle warming (max 37°C) to prevent inaccurate dosing in downstream assays.

Protocol B: Emergency Spill Response & Decontamination

Objective: Rapidly neutralize environmental contamination without exposing personnel to concentrated API or solvent fumes.

  • Isolation: Immediately isolate the spill area. If the spill involves >50 mL of DMSO stock solution outside a fume hood, evacuate the immediate vicinity to prevent inhalation of solvent vapors[2].

  • Containment: Don heavy-duty butyl rubber gloves. Surround the spill with universal chemical absorbent pads (do not use paper towels, which offer zero chemical resistance).

  • Decontamination: Apply a 10% sodium hypochlorite (bleach) solution to the area. Causality: Mild oxidizers help degrade the active sulfonamide and benzamide functional groups into less biologically active fragments. Allow a 15-minute contact time.

  • Residue Removal: Wipe the area with 70% ethanol to remove residual organics and aqueous bleach residue.

  • Self-Validation Step: After decontamination, wipe the area with a dry cleanroom swab and inspect under a UV lamp (if the compound exhibits fluorescence) or ensure no tactile residue remains. Log the spill in the EHS incident portal to validate regulatory compliance[3].

Workflow Visualization

The following logical workflow governs the lifecycle of the compound from weighing to disposal.

G Start Start: API Handling N-(2-hydroxyethyl)-3-(piperidine-1-sulfonyl)benzamide VBE Weighing Protocol Use Ventilated Balance Enclosure (VBE) Start->VBE Solvent Solvent Selection Is DMSO required? VBE->Solvent DMSO_Yes High Permeation Risk Don Double Nitrile / Butyl Gloves Solvent->DMSO_Yes Yes DMSO_No Standard Solubilization (e.g., Aqueous/Ethanol) Solvent->DMSO_No No Dissolve Solubilization & Aliquoting (Seal in Amber Vials) DMSO_Yes->Dissolve DMSO_No->Dissolve Spill Spill Detected? Dissolve->Spill Decon Emergency Spill Response 10% Bleach -> 70% EtOH Spill->Decon Yes Storage Safe Storage (-20°C) Secondary Containment Spill->Storage No Waste Hazardous Waste Disposal Log & Segregate Decon->Waste Storage->Waste Post-Assay

Workflow for the safe handling, solubilization, and disposal of novel sulfonamide-benzamide APIs.

Waste Management and Disposal Plan

Improper disposal of novel APIs can lead to environmental contamination and regulatory severe penalties.

  • Segregation: Classify liquid waste containing this compound as "Halogen-Free Organic Waste" (unless it was synthesized with halogenated counterions or dissolved in a halogenated solvent like DCM).

  • Liquid Disposal: Collect all DMSO stock solutions and assay wash buffers in a designated, chemically compatible High-Density Polyethylene (HDPE) carboy. Do not mix with acidic waste streams, as benzamides can undergo hydrolysis under extreme pH, potentially releasing unexpected byproducts.

  • Solid Disposal: Place all contaminated consumables (weighing boats, pipette tips, primary gloves) into a sealed chemical waste bag within a secondary rigid container[1].

  • Documentation: Update the laboratory's hazardous waste log immediately upon disposal, noting the estimated mass of the API and the volume of the solvent to maintain a strict chain of custody[3].

References

  • Li, X. et al., "Mitigation of Potential Risks in Chemical Laboratories: A Focused Review", ACS Publications,[Link]

  • Environmental Health and Safety, "Chemical Hygiene Plan (CHP) Lab Safety Manual", University of Houston-Clear Lake, [Link]

  • Department of Chemical Engineering, "Basic Safety Training for Work Access to Chemical Engineering Laboratories", Michigan Technological University, [Link]

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。